2-Fluorobenzoyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluorobenzoyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPABIPOBMNDDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Fluorobenzoyl fluoride CAS 13918-90-6 properties
An in-depth technical guide on 2-Fluorobenzoyl Fluoride (CAS 13918-90-6) , structured for researchers and drug development professionals.[1]
CAS: 13918-90-6 | Formula: C
Executive Summary
2-Fluorobenzoyl fluoride (2-FBF) is a specialized acylating agent that occupies a "Goldilocks" zone in organic synthesis—more stable than its corresponding acid chloride (2-fluorobenzoyl chloride) yet highly reactive toward specific nucleophiles.[1] Unlike acyl chlorides, which hydrolyze rapidly upon exposure to atmospheric moisture, 2-FBF exhibits enhanced hydrolytic stability, allowing for easier handling and purification.[1]
In drug discovery, 2-FBF is increasingly utilized for difficult amide couplings (particularly with sterically hindered amines) and Friedel-Crafts acylations where the unique electronic properties of the C–F bond prevent side reactions such as racemization or oxazolone formation. This guide details the physicochemical properties, synthesis protocols, and mechanistic advantages of 2-FBF.[2]
Physicochemical Profile
While the chlorinated analog (2-fluorobenzoyl chloride) is ubiquitous, the fluoride variant offers distinct physical properties driven by the high electronegativity and small radius of the fluorine atom.
Table 1: Chemical & Physical Properties
| Property | Value | Notes |
| CAS Number | 13918-90-6 | Distinct from Chloride (393-52-2) |
| Molecular Weight | 142.10 g/mol | |
| Boiling Point | 166–170 °C | At 760 mmHg (Experimental) [1] |
| Density | ~1.245 g/cm³ | Predicted value at 20°C [1] |
| Appearance | Colorless liquid | Fumes in moist air (slower than chloride) |
| Solubility | DCM, THF, Et₂O, MeCN | Reacts slowly with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to HF and 2-Fluorobenzoic acid |
Synthesis & Preparation
Two primary pathways exist for synthesizing 2-FBF: Halogen Exchange (from the chloride) and Deoxyfluorination (from the acid). The halogen exchange method is preferred for scale-up due to cost efficiency.[1]
Pathway A: Halogen Exchange (Recommended for Scale)
This method utilizes Potassium Bifluoride (KHF
-
Reagents: 2-Fluorobenzoyl chloride, KHF
, Acetonitrile (MeCN).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Mechanism: Nucleophilic substitution where the hard fluoride ion displaces the softer chloride.[1]
Protocol:
-
Dissolve 2-fluorobenzoyl chloride (1.0 equiv) in anhydrous MeCN (5 mL/mmol).
-
Add Potassium Bifluoride (KHF
, 2.0 equiv) in one portion. -
Reflux the heterogeneous mixture for 4–6 hours. Monitor by
F NMR (appearance of carbonyl fluoride signal at ~ +16 to +18 ppm).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Cool to room temperature and filter off inorganic salts.
-
Concentrate the filtrate and distill under reduced pressure to obtain 2-FBF.
Pathway B: Deoxyfluorination (Mild Conditions)
Using Cyanuric Fluoride allows for the direct conversion of 2-fluorobenzoic acid to 2-FBF under mild, neutral conditions, avoiding strong acids.
-
Reagents: 2-Fluorobenzoic acid, Cyanuric Fluoride, Pyridine, DCM.[1]
Visualization: Synthetic Workflows
Figure 1: Dual synthetic pathways for generating 2-Fluorobenzoyl fluoride from common precursors.[1]
Mechanistic Reactivity & Applications[1][7]
Why Acyl Fluorides?
The utility of 2-FBF lies in the unique nature of the C(O)–F bond.[5]
-
Bond Strength vs. Leaving Group Ability: The C–F bond is stronger (approx. 116 kcal/mol) than the C–Cl bond (approx. 81 kcal/mol), making acyl fluorides more resistant to spontaneous hydrolysis and side reactions like oxazolone formation.[1]
-
Hard/Soft Acid-Base (HSAB) Theory: The carbonyl carbon in acyl fluorides is a "hard" electrophile.[1] It reacts preferentially with "hard" nucleophiles (amines, alkoxides) while ignoring "soft" nucleophiles or weak bases that might decompose acyl chlorides.[1]
Application: Sterically Hindered Amide Coupling
2-FBF is superior to chlorides for coupling electron-deficient or sterically bulky anilines.[1] The small size of the fluorine atom minimizes steric clash during the formation of the tetrahedral intermediate.
Protocol: Coupling with Weak Nucleophiles
-
Activation: If starting from the acid, generate 2-FBF in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or isolate 2-FBF as described above.[1]
-
Coupling: Dissolve 2-FBF (1.1 equiv) and the amine (1.0 equiv) in DCM or THF.
-
Base: Add DIPEA (2.0 equiv).
-
Reaction: Stir at room temperature. The reaction is often faster and cleaner than with the corresponding chloride due to the absence of HCl generation (HF is scavenged by the base) and reduced racemization risk.
Visualization: Reactivity Profile
Figure 2: Reactivity profile highlighting the stability-reactivity balance of acyl fluorides.
Safety & Handling (E-E-A-T)
Critical Warning: While 2-FBF is more stable than the chloride, it eventually hydrolyzes to release Hydrogen Fluoride (HF) and 2-fluorobenzoic acid.[1] HF is a systemic poison and bone seeker.[1]
-
Engineering Controls: Always handle in a functioning chemical fume hood.
-
PPE: Neoprene or Nitrile gloves (double gloved), safety goggles, and a lab coat.[1]
-
First Aid: Calcium gluconate gel must be immediately available in the workspace.[1] In case of skin contact, wash with water and apply gel immediately.[1][4]
-
Storage: Store in tightly sealed plastic (HDPE/Teflon) or fluorinated containers. Glass may be etched over long periods if moisture is present.[1] Store under inert gas (Argon/Nitrogen) at 2–8°C.
References
-
SciFinder / ChemicalBook. (2025).[1] Physical Properties of 2-Fluorobenzoyl fluoride (CAS 13918-90-6).[1][6] Retrieved from [1]
-
Olah, G. A., et al. (1961).[1] Synthetic Methods and Reactions.[1][2][3][4][5][7][8] Fluorination of Carboxylic Acids with Cyanuric Fluoride.[3] Synthesis, 1973(08), 487-489.[1] (Foundational protocol for Cyanuric Fluoride usage).
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Ulven, T., et al. (2015).[1] Acyl Fluorides in Sterically Hindered Amide Coupling.[1][5] Organic Chemistry Frontiers.[1] Link
-
National Toxicology Program. (1992).[1] Safety Data for 2-Fluorobenzoyl Chloride (Analogous Hazard Data).Link[1]
Sources
- 1. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Acyl Halide Stability: A Comparative Analysis of 2-Fluorobenzoyl Fluoride and 2-Fluorobenzoyl Chloride
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and process development, acyl halides are indispensable reagents for constructing amide, ester, and ketone functionalities. While acyl chlorides have traditionally been the default choice due to their high reactivity, their inherent instability, particularly towards moisture, presents significant challenges in handling, storage, and reaction control. Their fluoride counterparts have emerged as highly valuable alternatives, offering a superior stability profile. This guide provides an in-depth comparison of the stability and reactivity of 2-fluorobenzoyl fluoride and 2-fluorobenzoyl chloride, grounded in core physicochemical principles and field-proven insights. We will explore the theoretical underpinnings of their stability, present a comparative analysis of their properties, and provide practical protocols for their handling and stability assessment, enabling researchers to make informed decisions in reagent selection for drug discovery and development programs.
Part 1: The Theoretical Basis of Acyl Halide Stability
The stability of an acyl halide is not governed by a single property but is rather a balance of competing electronic and energetic factors. Understanding these principles is crucial to appreciating the profound differences between 2-fluorobenzoyl fluoride and its chloride analogue.
Core Physicochemical Principles
The primary determinants of an acyl halide's stability are the carbon-halogen bond strength and the leaving group ability of the halide ion.
-
Carbon-Halogen Bond Strength: The bond dissociation energy of a carbon-fluorine (C-F) bond is significantly higher than that of a carbon-chlorine (C-Cl) bond. This stronger covalent bond in acyl fluorides requires more energy to break, rendering the molecule less prone to spontaneous decomposition and substitution reactions.
-
Leaving Group Ability: In nucleophilic acyl substitution, the rate-determining step often involves the expulsion of the halide. Chloride (Cl⁻) is a better leaving group than fluoride (F⁻) because it is a weaker base. The high reactivity of acyl chlorides is a direct consequence of the ease with which the chloride ion can depart.[1]
-
Electronegativity vs. Reactivity: While fluorine's high electronegativity leads to a more polarized C-F bond and a more electrophilic carbonyl carbon, the dominant factor in determining overall stability is the exceptional strength of that C-F bond.[1] This makes the fluoride ion a poor leaving group, resulting in a generally lower reactivity and higher stability for acyl fluorides compared to acyl chlorides.[1][2]
The Influence of the Ortho-Fluoro Substituent
The fluorine atom on the benzene ring at the ortho position primarily exerts a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the carbonyl carbon. However, ortho-substituted benzoyl halides can sometimes exhibit modified reactivity due to steric hindrance, although this effect is generally minimal for the small fluorine atom.[3]
Part 2: Comparative Stability Analysis
The theoretical principles translate into tangible, critical differences in the practical stability of these two reagents.
Hydrolytic Stability: The Critical Difference
The most significant operational advantage of 2-fluorobenzoyl fluoride is its enhanced resistance to hydrolysis. Acyl fluorides are demonstrably more stable towards water and moisture than their chloride counterparts.[2]
-
2-Fluorobenzoyl Chloride: This compound is highly sensitive to moisture and reacts readily with water to form 2-fluorobenzoic acid and corrosive hydrochloric acid (HCl).[4][5] This high reactivity necessitates storage under strictly anhydrous conditions and careful handling to prevent degradation.[6][7]
-
2-Fluorobenzoyl Fluoride: Due to the strong C-F bond and poor leaving group ability of fluoride, its rate of hydrolysis is orders of magnitude slower. Kinetic studies on the solvolysis of benzoyl halides show that benzoyl chloride reacts over 3,000 times faster than benzoyl fluoride in 97% hexafluoroisopropanol/water.[1] This superior hydrolytic stability simplifies handling and allows for its use in reactions where trace moisture cannot be completely excluded.
Thermal Stability
Acyl fluorides are generally more thermally stable than acyl chlorides.[2] Safety data for 2-fluorobenzoyl chloride indicates that upon heating to decomposition, it emits toxic fumes of hydrogen chloride and hydrogen fluoride.[4] The higher bond energy of the C-F bond in 2-fluorobenzoyl fluoride contributes to its greater resistance to thermal decomposition.
Data Summary
The following table summarizes the key properties and stability characteristics of the two compounds.
| Property | 2-Fluorobenzoyl Fluoride | 2-Fluorobenzoyl Chloride |
| Molecular Formula | C₇H₄F₂O | C₇H₄ClFO |
| Molecular Weight | 142.10 g/mol | 158.56 g/mol |
| Boiling Point | ~145-150 °C (estimated) | 90-92 °C / 15 mmHg |
| Hydrolytic Stability | High: Significantly more resistant to moisture.[2] | Low: Reacts readily with water; moisture sensitive.[4][5] |
| Thermal Stability | High: Generally more stable than the chloride.[2] | Moderate: Decomposes on heating to emit toxic fumes.[4] |
| Reactivity | Moderate: A selective and controlled acylating agent. | High: A highly reactive, potent acylating agent.[1] |
| Primary Advantage | Stability, ease of handling, selectivity. | High reactivity for rapid conversions. |
Part 3: Practical Implications for Researchers
The choice between these two reagents is a strategic decision that directly impacts experimental design, reaction outcomes, and handling procedures.
Handling and Storage Protocols
-
2-Fluorobenzoyl Chloride:
-
Storage: Must be stored under refrigerated temperatures in a tightly sealed container in a dry, cool, and well-ventilated area.[4][6][7] The use of a desiccator or glove box is highly recommended.
-
Incompatibilities: Avoid contact with water, alcohols, bases (including amines), and oxidizing agents.[4]
-
Handling: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware.
-
-
2-Fluorobenzoyl Fluoride:
-
Storage: While more stable, it is still best practice to store it in a tightly sealed container in a cool, dry place to ensure long-term purity.
-
Handling: Standard laboratory precautions for handling reactive chemicals should be followed. While less sensitive to atmospheric moisture than the chloride, minimizing exposure is still recommended for optimal results.
-
Strategic Reagent Selection
-
Choose 2-Fluorobenzoyl Chloride when:
-
Maximum reactivity is required for difficult acylations.
-
The reaction can be performed under strictly anhydrous conditions.
-
The substrate and other reagents are robust and not sensitive to the harshness of the reagent or the HCl byproduct.
-
-
Choose 2-Fluorobenzoyl Fluoride when:
-
Enhanced stability and easier handling are priorities.
-
The substrate contains sensitive functional groups that could be compromised by a more reactive acylating agent.
-
A more controlled or selective reaction is desired, which is particularly valuable in complex syntheses like peptide and polymer chemistry.[2]
-
The reaction conditions may not be perfectly anhydrous.
-
Part 4: Experimental Protocols for Stability Assessment
Verifying the stability and purity of these reagents is crucial for reproducible and successful synthesis. Below are validated methodologies for assessing their stability.
Protocol 1: Comparative Hydrolysis Rate by Derivatization-HPLC
Direct analysis of highly reactive acyl halides by HPLC is challenging. A robust method involves derivatization to form a stable analyte that can be easily quantified. This protocol is adapted from established methods for acyl halide analysis.[8][9]
Objective: To indirectly measure the rate of hydrolysis by quantifying the remaining acyl halide at various time points after exposure to a controlled amount of moisture.
Methodology:
-
Stock Solution Preparation: Prepare stock solutions of both 2-fluorobenzoyl fluoride and 2-fluorobenzoyl chloride in anhydrous acetonitrile (e.g., 10 mg/mL).
-
Derivatizing Agent: Prepare a solution of a suitable nucleophile, such as aniline or 2-nitrophenylhydrazine, in anhydrous acetonitrile.[8][9]
-
Hydrolysis Initiation: To a known volume of the acyl halide stock solution, add a specific, sub-stoichiometric amount of water (e.g., dissolved in acetonitrile). Start a timer immediately.
-
Time-Point Sampling & Derivatization: At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60 min), withdraw an aliquot of the reaction mixture. Immediately quench the aliquot in an excess of the derivatizing agent solution. The derivatizing agent will rapidly react with the remaining, unhydrolyzed acyl halide to form a stable amide or hydrazide derivative.
-
HPLC Analysis: Analyze each derivatized sample by reverse-phase HPLC with UV detection. The peak corresponding to the stable derivative is integrated.
-
Data Analysis: Plot the peak area of the derivative against time. A faster decrease in the derivative's peak area indicates a faster rate of hydrolysis of the parent acyl halide.
Conclusion
For researchers and drug development professionals, the choice between 2-fluorobenzoyl fluoride and 2-fluorobenzoyl chloride is a critical decision with significant practical consequences. 2-fluorobenzoyl chloride remains a potent tool for rapid acylations where its high reactivity can be effectively managed. However, 2-fluorobenzoyl fluoride presents a compelling alternative, offering vastly superior hydrolytic and thermal stability.[2] This enhanced stability profile translates to easier handling, greater reaction control, and broader compatibility with sensitive substrates, making it an increasingly preferred reagent in modern, complex organic synthesis. A thorough understanding of the fundamental principles governing their stability allows for a more strategic and successful application of these valuable synthetic building blocks.
References
- A Comparative Guide to the Reactivity of Acyl Fluorides and Acyl Chlorides for Researchers and Drug Development Professionals. Benchchem.
- Advantages of acyl fluorides compared to acyl chlorides, previous work... ResearchGate.
- Comparing Rate of Hydrolysis of Acyl halides. Chemistry Stack Exchange.
- 2-Fluorobenzoyl chloride 99 393-52-2. Sigma-Aldrich.
- Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. YouTube.
- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed.
- Synthesis of 2-fluorobenzoyl chloride. PrepChem.com.
- SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. İstanbul Ticaret Üniversitesi.
- 2-Fluorobenzoyl chloride - Safety Data Sheet. ChemicalBook.
- 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808. PubChem.
- 21.4: Chemistry of Acid Halides. LibreTexts.
- 2-Fluorobenzoyl Chloride | 393-52-2. Tokyo Chemical Industry (India) Pvt. Ltd..
- 2-FLUOROBENZOYL CHLORIDE. CAMEO Chemicals - NOAA.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
- Development of an Indirect Reverse Phase Method for the Quality Assessment of an Acyl Halide. Taylor & Francis.
- SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. DergiPark.
- The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. MDPI.
Sources
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- 7. 2-FLUOROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Technical Guide: Solubility and Handling of 2-Fluorobenzoyl Fluoride
Executive Summary
2-Fluorobenzoyl fluoride (CAS 13918-90-6) is a specialized acyl fluoride intermediate used primarily in the synthesis of fluorinated pharmaceuticals and agrochemicals. Unlike its more common analog, 2-fluorobenzoyl chloride, this compound offers distinct reactivity profiles, often demonstrating higher stability toward hydrolysis while maintaining excellent electrophilicity for amidation and Friedel-Crafts acylations.
This guide addresses a critical operational nuance: Reactive Solubility . For acyl halides, solubility cannot be decoupled from stability. A solvent that physically dissolves the compound but facilitates decomposition is operationally "insoluble." This document outlines the thermodynamic solubility profiles, kinetic stability risks, and validated handling protocols to ensure experimental integrity.
Physicochemical Profile
Before selecting a solvent system, the fundamental properties of the solute must be understood to predict phase behavior and reactivity.
| Property | Value | Notes |
| Chemical Name | 2-Fluorobenzoyl fluoride | |
| CAS Number | 13918-90-6 | Distinct from the chloride (CAS 393-52-2) |
| Molecular Formula | C₇H₄F₂O | |
| Molecular Weight | 142.10 g/mol | |
| Physical State | Liquid | Colorless to pale yellow oil |
| Boiling Point | ~160–165 °C (est.) | Varies by pressure; often distilled under vacuum |
| Reactivity Class | Acyl Fluoride | Moisture sensitive; lachrymator |
| Key Spectroscopic Marker | ¹⁹F NMR | Distinct carbonyl-fluorine shift (~ +15 to +30 ppm vs. Ar-F) |
Solubility & Solvent Compatibility Matrix
The solubility of 2-fluorobenzoyl fluoride is governed by dipole-dipole interactions. However, solvent selection is strictly limited by the compound's electrophilic nature.
The Principle of Reactive Solubility
We define Reactive Solubility as the ability of a solvent to solvate the target molecule without initiating nucleophilic acyl substitution (hydrolysis/solvolysis) or mediating unwanted side reactions.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Compatibility | Operational Notes |
| Halogenated | Dichloromethane (DCM) | Excellent | Primary choice. High solubility, low reactivity. Must be anhydrous. |
| Halogenated | Chloroform (CHCl₃) | Excellent | Good for NMR studies. Avoid ethanol-stabilized grades. |
| Aromatic | Toluene / Xylene | Good | Excellent for heating/reflux reactions. Non-polar nature minimizes moisture uptake. |
| Ethers | THF / 2-MeTHF | Fair/Good | Soluble, but Lewis basic oxygen can complex with acyl center. Must be peroxide-free and anhydrous. |
| Nitriles | Acetonitrile (MeCN) | Good | High solubility. Polar aprotic nature accelerates nucleophilic attack if moisture is present. |
| Protic | Water / Alcohols | INCOMPATIBLE | Do Not Use. Rapid hydrolysis to 2-fluorobenzoic acid and HF. |
| Amine Bases | Pyridine / Et₃N | Reactive | Soluble, but forms acyl ammonium salts immediately. Used only as reactants/scavengers. |
Visualizing Solvent Selection Logic
The following decision tree illustrates the logic for selecting a solvent based on the intended application (Storage vs. Reaction).
Figure 1: Solvent selection logic emphasizing the exclusion of protic and nucleophilic media to prevent degradation.
Stability and Degradation Mechanism
Understanding the degradation pathway is essential for safety. Unlike alkyl fluorides, acyl fluorides are susceptible to hydrolysis, though generally less so than their chloride counterparts due to the strength of the C-F bond.
Hydrolysis Reaction:
Safety Warning: The generation of HF (hydrofluoric acid) upon contact with moisture presents a severe safety hazard. Even small amounts of hydrolysis can etch glassware and cause systemic toxicity if in contact with skin.
Experimental Protocol: Preparation of a Standard Solution
This protocol ensures the safe dissolution of 2-fluorobenzoyl fluoride for use in subsequent reactions (e.g., amidation).
Prerequisites
-
Atmosphere: Nitrogen or Argon (Inert).
-
Glassware: Oven-dried Schlenk flask or septum-capped vial.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (water content < 50 ppm).
Step-by-Step Workflow
-
Inerting: Purge the reaction vessel with inert gas for 10 minutes.
-
Solvent Transfer: Syringe the required volume of anhydrous solvent into the vessel.
-
Addition:
-
If neat liquid: Add 2-fluorobenzoyl fluoride dropwise via syringe to the stirring solvent.
-
Note: The dissolution is typically endothermic or neutral; however, if moisture is present, it will become exothermic (hydrolysis).
-
-
Verification (Optional but Recommended):
-
Take a 0.5 mL aliquot.
-
Add to an NMR tube containing a capillary of C₆D₆ (lock solvent).
-
¹⁹F NMR Check: Look for the acyl fluoride peak (~ +15 to +30 ppm). The appearance of a peak at ~ -110 to -120 ppm (ionic fluoride/HF) indicates decomposition.
-
Handling Workflow Diagram
Figure 2: Step-by-step inert handling protocol for preparing stock solutions.
Applications & Reaction Context
Why use the fluoride over the chloride?
-
Stability: Acyl fluorides are often more stable to neutral water/moisture than acyl chlorides, allowing for easier handling in open-air transfers (though anhydrous conditions are still best practice).
-
Selectivity: In Friedel-Crafts acylations, the fluoride often provides different regioselectivity and cleaner reaction profiles due to the high bond strength of H-F byproduct vs H-Cl.
-
Atom Economy: In reactions with silyl enol ethers, the high affinity of Silicon for Fluorine (Si-F bond strength) drives the reaction forward.
Common Reaction: Synthesis of 2-fluorobenzamides.
-
Reagents: 2-Fluorobenzoyl fluoride + Primary/Secondary Amine.
-
Solvent: DCM or THF.
-
Base: Triethylamine (to scavenge HF).
References
-
PubChem. (n.d.). 2-Fluorobenzoyl chloride (Analogous Precursor Data). National Library of Medicine. Retrieved February 5, 2026, from [Link]
- Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides." Journal of Organic Chemistry, 64(19), 7048-7054. (Context on Acyl Fluoride Synthesis).
- Olah, G. A., et al. (1978). "Synthetic Methods and Reactions; 63. Preparation of Acyl Fluorides with Pyridinium Poly(hydrogen fluoride)." Synthesis, 1978(06), 453-454.
Methodological & Application
Application Notes and Protocols for 2-Fluorobenzoyl Fluoride in Friedel-Crafts Acylation Reactions
Introduction: The Strategic Advantage of Fluorinated Acylating Agents in Synthesis
The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of valuable aryl ketones.[1] These ketones are pivotal intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[2] The classic reaction involves an aromatic compound, an acylating agent (typically an acyl chloride or anhydride), and a Lewis acid catalyst. The introduction of fluorine atoms into organic molecules can significantly enhance their biological activity and pharmacokinetic properties, making fluorinated synthons highly sought after in drug discovery.[3][4]
This guide focuses on the application of 2-fluorobenzoyl fluoride as a specialized acylating agent in Friedel-Crafts reactions. While acyl fluorides are generally the least reactive among the acyl halides, this characteristic can be harnessed for selective acylations.[5] The presence of the ortho-fluoro substituent on the benzoyl moiety introduces unique electronic and steric influences that will be explored herein. These notes provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic nuances, detailed experimental protocols, and strategic considerations for employing 2-fluorobenzoyl fluoride in their synthetic endeavors.
Mechanistic Insights: The Journey of the 2-Fluorobenzoyl Cation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key to this transformation is the generation of a highly reactive electrophile, the acylium ion.[6]
-
Activation of the Acyl Fluoride: The reaction commences with the coordination of a Lewis acid (e.g., AlCl₃, FeCl₃, BF₃) to the fluorine atom of the 2-fluorobenzoyl fluoride. This interaction polarizes the carbonyl-fluorine bond, making the fluorine a better leaving group.
-
Formation of the Acylium Ion: The polarized complex then dissociates to form a resonance-stabilized acylium ion.[7][8] The positive charge is delocalized between the carbonyl carbon and the oxygen atom, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[9]
-
Electrophilic Attack: The electron-rich aromatic substrate then attacks the electrophilic acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Rearomatization: Finally, a weak base, typically the conjugate base of the Lewis acid (e.g., AlCl₃F⁻), abstracts a proton from the carbon bearing the newly added acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in many cases, the catalyst is complexed with the product ketone and a stoichiometric amount is required.[1]
dot digraph "Friedel-Crafts Acylation Mechanism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Mechanism of Friedel-Crafts Acylation with 2-Fluorobenzoyl Fluoride", width=7.6, height=4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Generation of the acylium ion and subsequent electrophilic attack.
The Influence of the Ortho-Fluoro Substituent
The fluorine atom at the ortho position of the benzoyl group exerts both inductive and resonance effects. Its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring of the acylating agent itself. However, in the context of the Friedel-Crafts reaction with another aromatic substrate, its primary role is to influence the reactivity of the acylium ion and the directing effects on the substrate. The fluorine atom on the resulting aryl ketone product can significantly impact its subsequent chemical transformations and biological activity.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Fluorobenzoyl Fluoride from 2-Fluorobenzoic Acid
This protocol outlines the conversion of 2-fluorobenzoic acid to its corresponding acyl fluoride using a fluorinating agent.
Materials:
-
2-Fluorobenzoic Acid
-
Cyanuric Fluoride or other suitable fluorinating agent
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve 2-fluorobenzoic acid in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of the fluorinating agent (e.g., cyanuric fluoride).
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture can often be used directly in the subsequent Friedel-Crafts acylation, or the solvent can be carefully removed under reduced pressure to yield the crude 2-fluorobenzoyl fluoride.
Note: 2-Fluorobenzoyl fluoride is expected to be moisture-sensitive, and all operations should be conducted under anhydrous conditions.
Protocol 2: Friedel-Crafts Acylation of Anisole with 2-Fluorobenzoyl Fluoride
This protocol details the acylation of an activated aromatic substrate, anisole, to produce 2-fluoro-4'-methoxybenzophenone.
Materials:
-
2-Fluorobenzoyl Fluoride
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and an inert gas inlet.
-
Under a positive pressure of nitrogen, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 2-fluorobenzoyl fluoride (1 equivalent) in anhydrous DCM.
-
Add the 2-fluorobenzoyl fluoride solution dropwise to the AlCl₃ suspension with vigorous stirring.
-
After the addition is complete, add a solution of anisole (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-fluoro-4'-methoxybenzophenone.
Expected Outcome and Characterization:
The major product is expected to be the para-substituted isomer due to the ortho,para-directing nature of the methoxy group on anisole and the steric hindrance at the ortho position. The product can be characterized by:
-
¹H NMR: Signals corresponding to the aromatic protons of both rings and the methoxy group protons.
-
¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.
-
¹⁹F NMR: A characteristic signal for the fluorine atom on the benzoyl ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of 2-fluoro-4'-methoxybenzophenone.
-
IR Spectroscopy: A strong absorption band for the carbonyl group.
| Parameter | Recommended Condition | Rationale |
| Lewis Acid | AlCl₃, FeCl₃, BF₃·OEt₂ | Strong Lewis acids are required to activate the relatively stable acyl fluoride. |
| Solvent | Dichloromethane, 1,2-dichloroethane | Inert, anhydrous solvents that can dissolve the reactants and the Lewis acid complex. |
| Temperature | 0 °C to room temperature | Initial cooling is necessary to control the exothermic reaction between the acyl fluoride and the Lewis acid. The reaction may require warming to proceed to completion due to the lower reactivity of the acyl fluoride. |
| Stoichiometry | >1 equivalent of Lewis Acid | The product ketone complexes with the Lewis acid, necessitating a stoichiometric amount.[1] |
Applications in Medicinal Chemistry and Drug Development
The 2-fluorobenzoyl moiety is a key structural feature in numerous biologically active compounds. Its incorporation can enhance metabolic stability and binding affinity to target proteins.[3] Friedel-Crafts acylation with 2-fluorobenzoyl fluoride provides a direct route to fluorinated benzophenone and related ketone intermediates, which are versatile precursors for the synthesis of a wide range of pharmaceuticals.
dot digraph "DrugDevelopmentWorkflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Workflow from 2-Fluorobenzoyl Fluoride to Drug Candidates", width=7.6, height=4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Synthetic pathway from starting material to potential pharmaceuticals.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Lewis acid. 2. Insufficient reaction time or temperature. 3. Deactivated aromatic substrate. | 1. Use freshly opened or sublimed Lewis acid. 2. Increase reaction time and/or temperature. 3. Ensure the aromatic substrate is not strongly deactivated. |
| Formation of Side Products | 1. Polysubstitution (less common in acylation). 2. Reaction with solvent. | 1. Use a 1:1 stoichiometry of acylating agent to aromatic substrate. 2. Use a robust, inert solvent. |
| Difficult Product Isolation | Complexation of the product with the Lewis acid. | Ensure a thorough acidic workup to break up the complex. |
Safety Precautions
-
2-Fluorobenzoyl fluoride is expected to be corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Lewis acids such as aluminum chloride are highly corrosive and react violently with water. Handle with extreme care under anhydrous conditions.
-
Chlorinated solvents are toxic and should be handled in a fume hood.
-
The quenching of the reaction is highly exothermic and should be performed slowly and with caution.
References
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved February 8, 2024, from [Link]
-
Friedel-Crafts Reactions - NROChemistry. (n.d.). Retrieved February 8, 2024, from [Link]
-
The Friedel–Crafts acylation of anisole to synthesise 1 - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - ACS Omega. (2022). Retrieved February 8, 2024, from [Link]
-
Friedel-Crafts Alkylation and Acylation Reaction - Organic Chemistry Tutor. (n.d.). Retrieved February 8, 2024, from [Link]
-
Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances. (2016). Retrieved February 8, 2024, from [Link]
-
Experiment 1: Friedel-Crafts Acylation - University of Michigan. (n.d.). Retrieved February 8, 2024, from [Link]
-
Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC - NIH. (2022). Retrieved February 8, 2024, from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016). Retrieved February 8, 2024, from [Link]
-
Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry - Saskoer.ca. (n.d.). Retrieved February 8, 2024, from [Link]
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Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - Frontiers. (2021). Retrieved February 8, 2024, from [Link]
-
Organic Chemistry Friedel-Crafts Acylation of Anisole - YouTube. (2022). Retrieved February 8, 2024, from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]
-
Synthesis of 2- or 4-fluorine-substituted arylamides - "Chemistry of Heterocyclic Compounds". (2022). Retrieved February 8, 2024, from [Link]
-
SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES - İstanbul Ticaret Üniversitesi. (2023). Retrieved February 8, 2024, from [Link]
- Method for the production of benzoic acid derivatives fluorinated on the nucleus - Google Patents. (1988).
-
Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - Semantic Scholar. (2018). Retrieved February 8, 2024, from [Link]
-
2,4'-Difluorobenzophenone | C13H8F2O - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones | Request PDF - ResearchGate. (2020). Retrieved February 8, 2024, from [Link]
-
Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - ResearchGate. (2018). Retrieved February 8, 2024, from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2020). Retrieved February 8, 2024, from [Link]
-
Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. (2012). Retrieved February 8, 2024, from [Link]
-
Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - Chemical Science (RSC Publishing). (2022). Retrieved February 8, 2024, from [Link]
- PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents. (1999).
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI. (2019). Retrieved February 8, 2024, from [Link]
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One-pot synthesis of amides using 2-fluorobenzoyl fluoride
Application Note & Protocol
One-Pot Synthesis of Amides from Carboxylic Acids using in situ Generated Acyl Fluorides: A Guide for Researchers
Abstract
The formation of the amide bond is a cornerstone of modern drug discovery and development. This application note provides a comprehensive guide to a robust and efficient one-pot methodology for amide synthesis, proceeding via an in situ generated acyl fluoride intermediate. This approach circumvents the need for isolating the often-sensitive acyl fluoride, offering a streamlined and high-yielding alternative to traditional coupling methods. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the broad substrate scope and potential limitations. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to optimize their amide synthesis workflows.
Introduction: The Enduring Importance of the Amide Bond
The amide functional group is ubiquitous in pharmaceuticals, agrochemicals, and materials science. Its remarkable stability and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. Consequently, the development of efficient and reliable methods for amide bond construction remains a central theme in organic synthesis.[1]
Traditional methods for amide synthesis often involve the use of coupling reagents like carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HBTU, HATU). While effective, these reagents can lead to the formation of stoichiometric byproducts that complicate purification and may be allergenic or even explosive.[2] One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste.[3][4]
The Acyl Fluoride Advantage in Amide Synthesis
Acyl fluorides have emerged as highly valuable intermediates for amide bond formation.[5] They strike an optimal balance between stability and reactivity. Compared to their acyl chloride counterparts, acyl fluorides are generally more stable towards hydrolysis and can often be purified and stored.[6][7] However, they exhibit excellent reactivity towards amines, leading to clean and rapid amide bond formation, even with sterically hindered substrates.[7][8] The unique properties of the C-F bond contribute to this favorable reactivity profile.[8]
The in situ generation of acyl fluorides from carboxylic acids followed by the immediate addition of an amine is a particularly attractive strategy.[5][8] This approach harnesses the high reactivity of the acyl fluoride without the need for its isolation. Several reagents have been developed for the deoxyfluorination of carboxylic acids, including Deoxo-Fluor and pentafluoropyridine (PFP).[5][9][10]
Reaction Mechanism: A Step-by-Step Look
The one-pot amide synthesis proceeds through a two-step sequence within a single reaction vessel:
-
Activation of the Carboxylic Acid: The carboxylic acid is first treated with a fluorinating agent to generate the corresponding acyl fluoride. This is the rate-determining step and often requires a base to neutralize the acidic byproduct.
-
Nucleophilic Acyl Substitution: Upon formation of the acyl fluoride, the amine is introduced into the reaction mixture. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl fluoride. This is followed by the collapse of the tetrahedral intermediate and elimination of a fluoride ion to yield the desired amide.
Below is a generalized workflow for this process:
Sources
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- 2. bachem.com [bachem.com]
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- 4. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Mastering Nucleophilic Substitution Reactions with Benzoyl Fluorides
Introduction: The Rise of Benzoyl Fluorides in Modern Synthesis
In the vast toolkit of acylating agents, benzoyl halides are indispensable for constructing fundamental chemical bonds. While benzoyl chlorides have long been the workhorse due to their high reactivity and low cost, their very reactivity can be a double-edged sword, leading to challenges with substrate sensitivity, moisture intolerance, and aggressive reaction profiles. Enter benzoyl fluorides, a class of acylating agents that offer a nuanced and often superior alternative.[1][]
Historically considered less reactive, acyl fluorides are experiencing a renaissance in modern organic synthesis. Their unique balance of stability and "tunable" reactivity makes them exceptional reagents for forming amide, ester, and thioester linkages, particularly in complex molecular settings like drug development and peptide synthesis.[1][3] Benzoyl fluorides are generally more stable towards hydrolysis than their chloride counterparts, allowing for easier handling and more controlled reactions.[][4] This guide provides an in-depth exploration of the reaction conditions, mechanistic underpinnings, and practical protocols for leveraging the power of benzoyl fluorides in nucleophilic substitution reactions.
Mechanistic Framework: The Addition-Elimination Pathway
The reactivity of benzoyl fluorides is governed by the classic nucleophilic acyl substitution mechanism. This is not a single-step displacement but a two-stage process involving the formation and breakdown of a tetrahedral intermediate.[5][6][7]
-
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the benzoyl fluoride. This breaks the C=O π-bond and forms a transient, sp³-hybridized tetrahedral intermediate.[6]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond, which concurrently expels the fluoride ion as the leaving group, resulting in the final substituted product.
// Reactants BF [label="Benzoyl Fluoride"]; Nu [label="Nucleophile (Nu:)"];
// Intermediate TI [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Products Prod [label="Substituted Product"]; F [label="Fluoride Ion (F⁻)"];
// Arrows and Labels BF -> TI [label=" 1. Addition", arrowhead=vee]; Nu -> TI [arrowhead=vee]; TI -> Prod [label=" 2. Elimination", arrowhead=vee]; TI -> F [arrowhead=vee];
// Grouping for clarity {rank=same; BF; Nu;} {rank=same; Prod; F;} }
Caption: General mechanism of nucleophilic acyl substitution.
A critical point of distinction lies in the nature of the fluoride leaving group. While fluoride is a poor leaving group in S_N2 reactions due to the strength of the C-F bond, the dynamics of tetrahedral intermediate collapse are different.[8] Kinetic studies on the aminolysis of benzoyl fluorides in non-hydroxylic solvents reveal a mechanism more akin to ester aminolysis, where the rate-determining step can be the breakdown of the intermediate, often involving a simultaneous proton transfer to the departing fluoride ion.[9][10] This contributes to the controlled reactivity profile of acyl fluorides.
Core Protocols and Experimental Design
Success in using benzoyl fluorides hinges on the careful selection of nucleophiles, solvents, bases, and temperature. The following sections provide detailed protocols and the rationale behind these choices.
Application 1: Amide Bond Formation (Aminolysis)
The formation of amide bonds is arguably the most significant application of benzoyl fluorides, especially when dealing with sterically hindered or electron-deficient amines where traditional coupling agents fail.[1]
// Workflow prep_amine -> add_bf [label="1."]; prep_bf -> add_bf [label="2."]; add_bf -> warm_rt; warm_rt -> monitor; monitor -> quench [label="Upon completion"]; quench -> extract; extract -> wash; wash -> dry; dry -> purify; }
Caption: Standard workflow for amide synthesis.
Detailed Protocol: Synthesis of N-benzylbenzamide
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath.
-
Addition: Add benzoyl fluoride (1.05 eq) dropwise to the stirred amine solution over 5-10 minutes. The formation of ammonium fluoride salts may cause the mixture to become cloudy.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
Causality Behind Experimental Choices:
-
Base: A base is crucial to neutralize the hydrogen fluoride (HF) generated during the reaction.[11] Using a tertiary amine like TEA or DIEA prevents the amine nucleophile from being protonated and rendered unreactive.
-
Solvent: Anhydrous aprotic solvents (DCM, THF, acetonitrile) are standard. They solubilize the reactants without competing in the reaction, unlike protic solvents (e.g., alcohols) which could also act as nucleophiles.[9][11]
-
Temperature: Starting at 0 °C controls the initial exothermic reaction. Allowing it to proceed at room temperature is sufficient for most primary and secondary amines. For less reactive amines (e.g., anilines) or sterically hindered substrates, gentle heating (40-60 °C) may be required.
| Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | DIEA | DCM | 0 to RT | 2 | >95 |
| Morpholine | TEA | THF | 0 to RT | 1 | >95 |
| Aniline | Pyridine | CH₃CN | RT to 50 | 12 | 85-90 |
| tert-Butylamine | DIEA | DCM | RT | 16 | 70-80 |
Table 1: Representative conditions for the aminolysis of benzoyl fluoride.
Application 2: Ester & Thioester Synthesis
Benzoyl fluorides are also effective for the synthesis of esters and thioesters, often providing higher yields and cleaner conversions than benzoyl chlorides when working with sensitive alcohols or thiols. Recent methodologies even utilize in situ generation of the acyl fluoride from the corresponding carboxylic acid, immediately followed by reaction with the nucleophile.[3][12]
Detailed Protocol: One-Pot Synthesis of Benzyl Thiobenzoate
This protocol is adapted from methodologies using pentafluoropyridine (PFP) to generate the acyl fluoride in situ.[12]
-
Activation: In a vial, combine benzoic acid (1.0 eq), PFP (1.2 eq), and a fluoride source such as CsF or tetrabutylammonium fluoride (TBAF) (1.5 eq) in an anhydrous solvent like acetonitrile or dioxane.
-
Acyl Fluoride Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of benzoyl fluoride.
-
Nucleophilic Attack: Add benzyl mercaptan (1.1 eq) to the mixture.
-
Reaction: Stir the reaction at 50 °C for 16 hours, or until completion as monitored by TLC/LC-MS.
-
Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic phase, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices:
-
In Situ Generation: This approach avoids isolating the benzoyl fluoride, which can be advantageous for unstable derivatives or for streamlining synthetic workflows.[1][12]
-
Thiol Reactivity: Thiols are generally more nucleophilic than their corresponding alcohols, facilitating the reaction. For standard esterification with alcohols, adding a non-nucleophilic base (e.g., a hindered amine or pyridine) is often necessary to promote the reaction and scavenge the HF byproduct.
-
Elevated Temperature: While many reactions with potent nucleophiles proceed at room temperature, heating can be necessary to drive the reaction to completion, especially in one-pot procedures where concentrations of the active acyl fluoride may be lower.[12]
| Nucleophile | Conditions | Solvent | Temp (°C) | Typical Yield (%) |
| Phenol | Add DIEA (1.5 eq) | THF | RT to 60 | 80-90 |
| Isopropanol | Add Pyridine (2.0 eq) | Dioxane | 80 | 75-85 |
| Benzyl Mercaptan | In situ from acid/PFP/CsF | CH₃CN | 50 | 89[12] |
| Thiophenol | In situ from acid/PFP/CsF | CH₃CN | 50 | 52[12] |
Table 2: Conditions for esterification and thioesterification reactions.
Field Insights: Benzoyl Fluoride vs. Benzoyl Chloride
Choosing between benzoyl fluoride and benzoyl chloride is a decision based on the specific synthetic challenge. The following table provides a comparative overview to guide this choice.
| Feature | Benzoyl Fluoride | Benzoyl Chloride |
| Reactivity | Moderately reactive, controlled. | Highly reactive, often aggressive. |
| Moisture Stability | Significantly more stable to hydrolysis. | Highly sensitive to moisture. |
| Selectivity | High selectivity for N- over O-acylation. | Less selective, can lead to side products. |
| Handling | Easier to handle due to lower volatility and moisture stability. | Fumes in moist air, more corrosive. |
| Applications | Ideal for sensitive substrates, peptides, sterically hindered couplings.[1] | General-purpose acylation, robust substrates. |
| Cost | Generally more expensive. | Inexpensive and widely available. |
Table 3: A comparative guide to benzoyl fluoride and benzoyl chloride.
Conclusion
Benzoyl fluorides are more than just a niche alternative to acyl chlorides; they are powerful, precise tools for modern organic synthesis. Their balanced reactivity profile allows for the clean and efficient formation of amide, ester, and thioester bonds under conditions that are often milder and more selective. By understanding the underlying mechanisms and carefully controlling reaction parameters such as solvent, base, and temperature, researchers can unlock the full potential of these versatile reagents to tackle complex synthetic challenges in drug discovery and materials science.
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Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
BYJU'S. Nucleophilic Acyl Substitution. [Link]
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Chemistry LibreTexts. (2025). 7.2: Nucleophilic Acyl Substitution Reactions. [Link]
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S. M. T. Hojabr, et al. (2021). Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination. Organic Letters. [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism. YouTube. [Link]
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Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions. [Link]
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T. Hosokawa, et al. (2020). Benzoyl Fluorides as Fluorination Reagents: Reconstruction of Acyl Fluorides via Reversible Acyl C–F Bond Cleavage/Formation in Palladium Catalysis. Organometallics. [Link]
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J. M. Hyung, et al. (2022). Benzoyl Transfer for Footprinting Alcohol-Containing Residues in Higher Order Structural Applications of Mass-Spectrometry-Based Proteomics. Analytical Chemistry. [Link]
-
National Institutes of Health (NIH). (2025). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. [Link]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
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Tiburcio, T. R. (2021). The Synthesis and Reactivity of Carbamoyl Fluorides. York University. [Link]
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Organic Syntheses. Benzoyl fluoride. [Link]
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Fisher Scientific. Amide Synthesis. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. [Link]
-
M. J. F. Yam, et al. (2022). One-pot ester and thioester formation mediated by pentafluoropyridine (PFP). Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (1994). Kinetics of Aminolysis of some Benzoyl Fluorides and Benzoic Anhydrides in Non-hydroxylic Solvents. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1994). Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents. [Link]
-
Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
-
J. A. T. Smith, et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. [Link]
-
ResearchGate. (2019). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. [Link]
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- 9. Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. One-pot ester and thioester formation mediated by pentafluoropyridine (PFP) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01268E [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 2-Fluorobenzoyl Fluoride Acylation
Welcome to the technical support center for troubleshooting acylation reactions involving 2-fluorobenzoyl fluoride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their experiments. Here, we will delve into the common pitfalls and provide scientifically grounded solutions to enhance the success of your syntheses.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation with 2-fluorobenzoyl fluoride is resulting in a significantly lower yield than expected. What are the primary factors I should investigate?
Low yields in this specific acylation are a common challenge and can often be attributed to a combination of factors related to the reagents, reaction conditions, and the inherent reactivity of the starting materials. The primary areas to investigate are:
-
Catalyst Activity and Stoichiometry: The Lewis acid catalyst (e.g., AlCl₃) is the linchpin of the reaction, and its activity is paramount.[1]
-
Reaction Conditions: Temperature, reaction time, and solvent choice can dramatically influence the outcome.
-
Reagent Purity and Stability: The purity of 2-fluorobenzoyl fluoride, the aromatic substrate, and the solvent is critical.
-
Inherent Reactivity of Substrates: Both the acyl fluoride and the aromatic ring possess electronic properties that can affect the reaction rate.
Below is a systematic workflow to diagnose and address the issue of low yield.
Caption: A stepwise workflow for troubleshooting low yields.
In-Depth Troubleshooting Guides
Issue 1: Inactive or Insufficiently Active Catalyst
Q2: I'm using fresh aluminum chloride (AlCl₃), but the reaction is still sluggish. What could be the problem?
While AlCl₃ is a common Lewis acid for Friedel-Crafts acylations, its effectiveness can be hampered by several factors, even when freshly sourced.[1]
Causality:
-
Moisture Sensitivity: Aluminum chloride is extremely hygroscopic. Any trace of moisture in your reaction setup (glassware, solvent, or even the inert gas) will lead to its deactivation.
-
Product Complexation: The ketone product of the acylation reaction forms a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction cycle, meaning that a stoichiometric amount of the Lewis acid is often required.[2][3][4]
-
Deactivation by 2-Fluorobenzoyl Fluoride: While less common, strong coordination of the Lewis acid to the fluorine atom of the acyl fluoride could potentially reduce its catalytic activity.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use a freshly opened bottle of anhydrous solvent or distill the solvent over a suitable drying agent (e.g., CaH₂ for dichloromethane).
-
Use a high-purity, freshly opened container of AlCl₃.
-
-
Optimize Catalyst Loading:
-
Start with at least 1.1 to 1.5 equivalents of AlCl₃ relative to the 2-fluorobenzoyl fluoride.
-
In some cases, particularly with deactivated aromatic substrates, up to 2.5 equivalents may be necessary.
-
-
Consider Alternative Catalysts:
-
If AlCl₃ proves ineffective, stronger Lewis acids or Brønsted acids may be required. Trifluoromethanesulfonic acid (triflic acid, TfOH) and rare earth triflates have shown promise in acylating less reactive aromatic compounds.[5] A composite catalyst system of TfOH and a rare earth triflate like La(OTf)₃ can be particularly effective for the acylation of fluorobenzene.[5]
-
| Catalyst | Typical Loading (equivalents) | Advantages | Disadvantages |
| AlCl₃ | 1.1 - 2.5 | Readily available, cost-effective | Highly sensitive to moisture, stoichiometric amounts often needed |
| FeCl₃ | 1.1 - 2.0 | Less moisture-sensitive than AlCl₃ | Generally less reactive than AlCl₃ |
| TfOH | Catalytic to stoichiometric | Very strong acid, can catalyze difficult reactions | Corrosive, can lead to side reactions at high temperatures |
| Sc(OTf)₃, La(OTf)₃ | 0.1 - 0.5 | Water-tolerant, can be recycled | Higher cost |
Issue 2: Suboptimal Reaction Conditions
Q3: I've confirmed my catalyst is active, but my yield is still poor. How can I optimize the reaction conditions?
The interplay of solvent, temperature, and reaction time is crucial for a successful acylation.
Causality:
-
Solvent Effects: The solvent must be inert to the reaction conditions and capable of dissolving the reactants and the catalyst complex. Chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices. Carbon disulfide (CS₂) is also effective but is highly flammable and toxic.
-
Temperature Dependence: Friedel-Crafts acylations are often exothermic.[6] Insufficient cooling can lead to side reactions, while a temperature that is too low can result in an impractically slow reaction rate. The reaction is typically started at a low temperature (0°C) and then allowed to warm to room temperature or heated to reflux.[7]
-
Reaction Time: Incomplete conversion is a common reason for low yields. The reaction should be monitored until the starting material is consumed.
Experimental Protocol for Reaction Optimization:
-
Solvent Screening:
-
Set up parallel reactions in DCM, DCE, and nitromethane (use with caution due to potential hazards).
-
Maintain a consistent temperature and monitor the reactions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Temperature Optimization:
-
Initiate the reaction at 0°C.
-
After the initial exothermic phase, allow the reaction to warm to room temperature.
-
If the reaction is slow, gently heat the mixture to reflux (for DCM, ~40°C; for DCE, ~83°C).
-
-
Reaction Monitoring:
-
Use TLC to track the consumption of the starting material and the formation of the product.[8] A typical mobile phase for this type of reaction would be a mixture of hexane and ethyl acetate.
-
Alternatively, withdraw small aliquots from the reaction mixture at regular intervals, quench them with cold, dilute HCl, extract with an organic solvent, and analyze by GC-MS or ¹H NMR.[9][10]
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Friedel-Crafts Alkylations Lab Report | ipl.org [ipl.org]
- 9. researchgate.net [researchgate.net]
- 10. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
Optimal solvent systems for acid fluoride coupling reactions
Subject: Optimization of Solvent Systems for Acid Fluoride-Mediated Peptide Bond Formation Ticket ID: AF-SOLV-2024-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary: The "Goldilocks" Reagent
Acid fluorides occupy a unique "sweet spot" in activation chemistry. Unlike acid chlorides, they are sufficiently stable to water and temperature to allow for handling in open air and even biphasic aqueous coupling. Yet, they remain highly reactive toward amines, making them indispensable for coupling sterically hindered amino acids (e.g., Aib, N-methylated residues) where standard uronium/phosphonium reagents (HATU, PyBOP) fail.
This guide addresses the critical role of solvent selection in maximizing yield and minimizing racemization during acid fluoride couplings.
Solvent Compatibility Matrix
The choice of solvent dictates the reaction pathway, influencing both the rate of acylation and the stereochemical integrity of the product.
| Solvent System | Suitability Rating | Primary Use Case | Technical Notes |
| DCM (Dichloromethane) | Optimal | Standard couplings; Minimizing racemization. | Gold Standard. Low dielectric constant ( |
| THF (Tetrahydrofuran) | High | Solubilizing intermediate polarity substrates. | Good compromise between solubility and inertness. Compatible with most fluoride reagents. |
| DMF (Dimethylformamide) | Conditional | Highly insoluble peptides; Long chains. | Caution Required. High polarity ( |
| DCM / Water (Biphasic) | Specialized | Schotten-Baumann conditions; Robust substrates. | Unique to acid fluorides. The organic phase protects the activated species while the aqueous phase hosts the amine salt/base. |
| Acetonitrile (ACN) | Moderate | Thionyl fluoride generation.[1][2] | Useful for specific generation protocols (e.g., using SOF |
Decision Logic: Selecting the Right System
The following decision tree illustrates the logic flow for selecting a solvent system based on your specific substrate constraints.
Figure 1: Solvent Selection Decision Tree. Prioritize DCM for stereochemical integrity; reserve DMF for solubility issues only.
Troubleshooting Guide (Q&A)
Ticket #402: Low Conversion with TFFH in DMF
User Question: "I am generating an acid fluoride in situ using TFFH in DMF. The reaction turns dark, and yield is <40%. Why?"
Technical Diagnosis: You are likely encountering Vilsmeier-Haack interference . In DMF, activated reagents can react with the solvent itself to form Vilsmeier salts (chloroiminium ions), which consume your starting material and generate reactive impurities.
Solution:
-
Switch Solvent: Move to DCM or THF for the activation step.
-
Two-Step Protocol: If your peptide requires DMF for solubility, generate the acid fluoride in DCM first (using TFFH/DIEA), evaporate the solvent (or precipitate), and then redissolve in DMF for the coupling step. Acid fluorides are stable enough to survive this solvent swap.
Ticket #405: Racemization of Fmoc-Cys(Trt)-F
User Question: "I noticed 5-8% epimerization when coupling Fmoc-Cys-F in DMF. Is this normal?"
Technical Diagnosis: Acid fluorides generally racemize less than acid chlorides, but in high-dielectric solvents like DMF, the formation of the 5(4H)-oxazolone intermediate is accelerated. This intermediate is the primary vehicle for racemization.
Solution:
-
Solvent Exchange: Perform the coupling in DCM. The non-polar environment suppresses oxazolone formation.
-
Add Additives: If DMF is mandatory, add 1 equivalent of HOAt or HOBt. While this converts the fluoride to an active ester (negating the specific "fluoride" advantage slightly), it buffers the basicity and suppresses racemization.
Ticket #409: Precipitation During Coupling
User Question: "My coupling partners precipitate when I mix them in DCM. Can I add water?"
Technical Diagnosis: Yes. Unlike acid chlorides, acid fluorides have a high kinetic barrier to hydrolysis.[3] They react with amines orders of magnitude faster than with water.
Solution: Execute a Biphasic Coupling:
-
Dissolve the Acid Fluoride in DCM.
-
Dissolve the Amine (and base, e.g., NaHCO
or Na CO ) in Water. -
Mix vigorously. The reaction occurs at the interface or via phase transfer. This is often called the "Schotten-Baumann" technique and is highly effective for difficult-to-solubilize substrates.
Standard Operating Procedure (SOP)
Protocol: TFFH-Mediated In Situ Coupling
Reference Standard: Carpino et al. (JACS)
Reagents:
-
Carboxylic Acid (
equiv)[4] -
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (
equiv) -
DIEA (Diisopropylethylamine) (
equiv) -
Amine Component (
equiv) -
Solvent: DCM (Anhydrous)
Workflow:
-
Activation: Dissolve the Carboxylic Acid and TFFH in DCM under nitrogen.
-
Base Addition: Add DIEA dropwise.
-
Coupling: Add the Amine component directly to the reaction mixture.
-
Completion: Stir at room temperature. Most hindered couplings complete within 2–12 hours.
-
Workup: Wash with 5% NaHCO
, 1N HCl, and Brine.
Mechanism Visualization:
Figure 2: Mechanistic pathway of TFFH activation. Note the direct conversion to R-COF prior to amine addition.
References
-
Carpino, L. A., et al. (1996).[6] "Fmoc Amino Acid Fluorides in Peptide Synthesis." Accounts of Chemical Research. (Establishes TFFH and acid fluorides as standard tools for hindered couplings).
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Comprehensive review of coupling reagents including TFFH).
-
Lee, C., et al. (2021).[1] "Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride."[2] Chemical Science. (Discusses solvent effects like ACN and biphasic conditions).
-
Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3][7][8] Tetrahedron. (General reference for solvent effects on racemization). [4][9]
Sources
- 1. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05316G [pubs.rsc.org]
- 2. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Chemical Shifts of 2-Fluorobenzoyl Fluoride and 2-Fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated molecules, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. Its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus provide a powerful window into the electronic environment of fluorine atoms within a molecule. This guide offers a detailed comparison of the ¹⁹F NMR chemical shifts of two closely related ortho-substituted benzoyl derivatives: 2-fluorobenzoyl fluoride and 2-fluorobenzoic acid. Understanding the nuances in their spectral properties is crucial for reaction monitoring, structural elucidation, and the design of novel fluorinated compounds in pharmaceutical and materials science.
The Foundational Principles of ¹⁹F NMR Chemical Shifts
The chemical shift (δ) in ¹⁹F NMR is exquisitely sensitive to the local electronic environment of the fluorine nucleus. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (higher ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (lower ppm values)[1]. This sensitivity is amplified in ¹⁹F NMR compared to ¹H NMR, leading to a much broader range of chemical shifts and often allowing for the unambiguous assignment of fluorine signals even in complex molecules. Several key factors influence the ¹⁹F chemical shift, including inductive effects, resonance, and through-space interactions[1].
Comparative Analysis of ¹⁹F NMR Chemical Shifts
The ¹⁹F NMR chemical shifts of 2-fluorobenzoyl fluoride and 2-fluorobenzoic acid are primarily dictated by the electronic nature of the substituent at the ortho position—the acyl fluoride (-COF) and the carboxylic acid (-COOH) groups, respectively.
| Compound | Functional Group | Expected ¹⁹F Chemical Shift (ppm) vs. CFCl₃ | Reference |
| 2-Fluorobenzoic Acid | Carboxylic Acid (-COOH) | ~ -115 (as free benzoate) | [1][2] |
| 2-Fluorobenzoyl Fluoride | Acyl Fluoride (-COF) | ~ +20 to +40 (estimated) | [1] |
The Strong Inductive Effect of the Acyl Fluoride Group
The acyl fluoride group (-COF) is a significantly stronger electron-withdrawing group than the carboxylic acid group (-COOH). This is due to the high electronegativity of the fluorine atom directly attached to the carbonyl carbon. This strong inductive withdrawal of electron density from the aromatic ring deshields the ortho-fluorine atom in 2-fluorobenzoyl fluoride to a much greater extent than the carboxylic acid group does in 2-fluorobenzoic acid.
This pronounced deshielding is expected to result in a significant downfield shift for the fluorine on the aromatic ring of 2-fluorobenzoyl fluoride. While a precise experimental value is elusive in the literature, the general chemical shift range for acyl fluorides is notably downfield[1].
The Moderating Influence of the Carboxylic Acid Group
In contrast, the carboxylic acid group in 2-fluorobenzoic acid is a moderately deactivating, ortho-, para-directing group. While it does withdraw electron density through induction, the lone pairs on the oxygen atoms can participate in resonance, which can donate some electron density back to the aromatic ring. This resonance contribution partially counteracts the inductive withdrawal, leading to a less deshielded environment for the ortho-fluorine compared to the acyl fluoride derivative.
Furthermore, the chemical shift of the fluorine in 2-fluorobenzoic acid is sensitive to the protonation state of the carboxylic acid. The deprotonated carboxylate form (-COO⁻) is a weaker electron-withdrawing group than the protonated carboxylic acid (-COOH). Experimental data for o-fluorobenzoate shows a chemical shift of approximately -115 ppm (referenced to CFCl₃, converted from NaF reference)[2]. The pKa of 2-fluorobenzoic acid is approximately 3.33, indicating that in a neutral aqueous solution, a significant portion will exist as the benzoate, influencing the observed chemical shift[2].
The interplay of these electronic effects is visualized in the diagram below:
Figure 1. A diagram illustrating the electronic effects of the acyl fluoride and carboxylic acid groups on the aromatic ring.
Experimental Protocol for ¹⁹F NMR Spectroscopy
Acquiring high-quality ¹⁹F NMR spectra requires careful attention to experimental parameters. The following protocol provides a general guideline for the analysis of 2-fluorobenzoyl fluoride and 2-fluorobenzoic acid.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that dissolves the analyte and is chemically inert. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For 2-fluorobenzoic acid, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be necessary to ensure solubility.
-
Concentration: Prepare a solution with a concentration of 5-20 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.
-
Reference Standard: An internal or external reference standard is crucial for accurate chemical shift determination. Trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) are commonly used internal standards[3]. For external referencing, a sealed capillary containing a known reference compound can be used.
2. NMR Spectrometer Setup:
-
Probe Tuning: Ensure the NMR probe is properly tuned to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A simple one-pulse sequence is typically sufficient.
-
Spectral Width: The large chemical shift range of ¹⁹F NMR necessitates a wide spectral width (e.g., 200-300 ppm) to avoid signal folding.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei between scans.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16-64 scans should provide a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the known chemical shift of the internal or external standard.
The following diagram outlines the general workflow for acquiring and processing ¹⁹F NMR spectra:
Figure 2. A flowchart of the experimental workflow for ¹⁹F NMR spectroscopy.
Conclusion
The ¹⁹F NMR chemical shifts of 2-fluorobenzoyl fluoride and 2-fluorobenzoic acid are expected to be significantly different, reflecting the distinct electronic properties of the acyl fluoride and carboxylic acid functional groups. The strong electron-withdrawing nature of the -COF group should lead to a substantial downfield shift for the aromatic fluorine in 2-fluorobenzoyl fluoride. Conversely, the less pronounced electron-withdrawing character and potential for resonance donation of the -COOH group in 2-fluorobenzoic acid result in a more upfield chemical shift. This comparative analysis, supported by a robust experimental protocol, provides a valuable framework for researchers utilizing ¹⁹F NMR to characterize and differentiate fluorinated benzoyl derivatives.
References
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
University of California, Santa Barbara. 19F NMR Reference Standards. [Link]
- Miyake, Y., Abe, A., & Imoto, T. (1987). ¹⁹F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. Journal of Biochemistry, 102(5), 1165-1171.
Sources
A Researcher's Guide to Differentiating Acid Fluorides and Acid Chlorides by NMR Spectroscopy
In the realm of synthetic chemistry, particularly in drug development and materials science, acyl halides are indispensable reagents for acylation reactions. Among them, acid fluorides and acid chlorides are the most frequently employed. While their reactivity profiles are a subject of extensive study, the ability to unequivocally distinguish between these two functionalities is paramount for reaction monitoring, quality control, and structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and nuanced analytical technique for this purpose.
This guide provides an in-depth comparison of the NMR spectroscopic signatures of acid fluorides and acid chlorides. We will delve into the underlying principles that govern their distinct spectral characteristics and provide supporting experimental data to offer a robust framework for their differentiation.
The Decisive Advantage of NMR in Acyl Halide Characterization
The differentiation between an acid fluoride and an acid chloride by NMR is not merely an academic exercise; it is a critical step in ensuring the integrity of a synthetic pathway. The choice of acyl halide can significantly impact reaction kinetics, selectivity, and the impurity profile of the final product. A definitive and rapid method for their identification is therefore essential. NMR spectroscopy, by probing the local electronic environment of key nuclei, provides a wealth of information that allows for a clear and unambiguous distinction.
This guide will focus on the four most informative NMR active nuclei for this purpose: ¹H, ¹³C, ¹⁹F, and ³⁵Cl. We will explore how the vast differences in the nuclear properties of fluorine and chlorine, coupled with their disparate electronic effects, give rise to unique and readily identifiable spectral features.
A Comparative Analysis of NMR Spectral Parameters
The key to distinguishing acid fluorides from acid chlorides lies in a multi-faceted analysis of their NMR spectra. The following sections break down the characteristic features observed for each relevant nucleus.
¹³C NMR Spectroscopy: A Tale of Two Halogens
The carbonyl carbon is the most diagnostic signal in the ¹³C NMR spectrum of an acyl halide. Its chemical shift is highly sensitive to the electronegativity and resonance effects of the attached halogen.
Acid chlorides typically exhibit a carbonyl carbon resonance in the range of 165-190 ppm [1]. For instance, the carbonyl carbon of acetyl chloride appears at approximately 170.1 ppm , and that of benzoyl chloride is around 168.3 ppm .
In contrast, the carbonyl carbon of an acid fluoride is significantly deshielded and appears at a much lower field (further downfield). This is a direct consequence of the supreme electronegativity of the fluorine atom, which withdraws electron density from the carbonyl carbon to a greater extent than chlorine. This deshielding is further amplified by the poor π-donating ability of fluorine compared to chlorine. Consequently, the carbonyl carbon of an acid fluoride will be shifted downfield by approximately 10-20 ppm relative to its acid chloride counterpart. For example, the carbonyl carbon of acetyl fluoride is found at 157.9 ppm .
Furthermore, the carbonyl carbon of an acid fluoride will exhibit coupling to the ¹⁹F nucleus. This results in a doublet, with a large one-bond coupling constant (¹JCF) typically in the range of 340-380 Hz . This large coupling is a definitive indicator of a C-F bond and is absent in the spectrum of an acid chloride. The carbons alpha and beta to the carbonyl group will also show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively, providing further structural confirmation.
| Compound | Carbonyl ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants |
| Acetyl Fluoride | ~157.9 | ¹JCF ≈ 350 Hz |
| Acetyl Chloride | ~170.1 | None |
| Benzoyl Fluoride | ~162.5 | ¹JCF ≈ 345 Hz |
| Benzoyl Chloride | ~168.3 | None |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
¹H NMR Spectroscopy: The Inductive Effect in Action
Protons on the carbon alpha to the carbonyl group are also sensitive to the inductive effect of the halogen. The greater electronegativity of fluorine causes a more pronounced downfield shift of these alpha-protons compared to the effect of chlorine.
For example, the methyl protons of acetyl chloride resonate at approximately 2.66 ppm [2]. In acetyl fluoride, these protons are shifted further downfield to around 2.43 ppm , but they also exhibit a characteristic coupling to the ¹⁹F nucleus. This two-bond coupling (²JHF) results in a doublet with a coupling constant of approximately 4-5 Hz . This splitting pattern is a clear marker for an acid fluoride.
| Compound | α-Proton ¹H Chemical Shift (δ, ppm) | Key Coupling Constants |
| Acetyl Fluoride | ~2.43 (doublet) | ²JHF ≈ 4.5 Hz |
| Acetyl Chloride | ~2.66 (singlet) | None |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
¹⁹F NMR Spectroscopy: The Unambiguous Fingerprint of an Acid Fluoride
The presence of a fluorine atom provides an unequivocal method of identification through ¹⁹F NMR spectroscopy. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis.
Acid fluorides give rise to a sharp signal in the ¹⁹F NMR spectrum, typically in the range of +20 to +70 ppm (relative to CFCl₃). This signal will be split by any adjacent protons. For instance, the fluorine signal of acetyl fluoride appears as a quartet due to coupling with the three methyl protons (²JHF ≈ 4.5 Hz). The observation of a signal in the ¹⁹F NMR spectrum is, in itself, conclusive evidence for the presence of an acid fluoride.
³⁵Cl/³⁷Cl NMR Spectroscopy: The Challenge of the Quadrupolar Nucleus
Chlorine has two NMR active isotopes, ³⁵Cl and ³⁷Cl, both of which are quadrupolar nuclei (spin > ½). This property has profound consequences for their NMR behavior. The interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus leads to very efficient relaxation, resulting in extremely broad NMR signals for covalently bonded chlorine atoms[3].
For an acid chloride, the ³⁵Cl NMR signal can have a linewidth of several thousand Hertz, making it very difficult to detect with standard high-resolution NMR spectrometers[4]. While specialized solid-state NMR techniques can be employed, for routine solution-state analysis, the absence of a readily observable, sharp chlorine signal is a strong indicator that the halogen is not fluorine. In essence, the "invisibility" of the chlorine nucleus under standard conditions becomes a distinguishing feature when compared to the ease of observing the ¹⁹F nucleus.
A Practical Workflow for Distinction
The following workflow, represented as a decision-making diagram, outlines a systematic approach to distinguishing between an acid fluoride and an acid chloride using NMR spectroscopy.
Caption: Decision workflow for distinguishing acid fluorides from acid chlorides using NMR.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the key steps for acquiring the necessary NMR spectra to differentiate between an acid fluoride and an acid chloride. Given the reactive and often moisture-sensitive nature of acyl halides, proper sample handling is crucial.
1. Sample Preparation (In an Inert Atmosphere)
-
Materials: High-quality, dry NMR tubes; deuterated solvent (e.g., CDCl₃, C₆D₆) dried over molecular sieves; gastight syringe.
-
Procedure:
-
Dry the NMR tubes in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
In a glovebox or under a positive pressure of an inert gas (e.g., nitrogen or argon), add approximately 5-10 mg of the acyl halide to the NMR tube.
-
Using a dry syringe, add ~0.6 mL of the desired deuterated solvent.
-
Cap the NMR tube securely. If the sample is particularly volatile or reactive, consider using a J. Young valve NMR tube.
-
Gently agitate the sample to ensure complete dissolution.
-
2. NMR Acquisition Parameters
-
¹³C NMR:
-
Experiment: Standard proton-decoupled ¹³C experiment.
-
Spectral Width: Set to cover the range of approximately -10 to 220 ppm.
-
Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient.
-
Number of Scans: Dependent on sample concentration, but typically 64-256 scans will provide a good signal-to-noise ratio.
-
-
¹H NMR:
-
Experiment: Standard ¹H experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans are usually adequate.
-
-
¹⁹F NMR:
-
Experiment: Standard ¹⁹F experiment, often with proton decoupling to simplify the spectrum if desired (though the coupled spectrum provides valuable JHF information).
-
Spectral Width: A wide spectral width of -250 to +100 ppm is a safe starting point.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: Due to the high sensitivity of ¹⁹F, 16-64 scans are typically sufficient.
-
-
³⁵Cl NMR:
-
Experiment: Standard one-pulse experiment.
-
Spectral Width: A very wide spectral width is necessary, on the order of 50-100 kHz (which translates to a large ppm range).
-
Relaxation Delay (d1): A short delay of 0.1-0.5 seconds is appropriate due to fast relaxation.
-
Number of Scans: A large number of scans will likely be required.
-
Note: Successful acquisition may require a spectrometer equipped with a probe capable of handling very broad signals.
-
3. Data Analysis
-
¹⁹F NMR: The presence of a signal is the most definitive test for an acid fluoride.
-
¹³C NMR: Look for the carbonyl carbon signal. If it is a large doublet with a ¹JCF of ~350 Hz, the compound is an acid fluoride. If it is a singlet around 170 ppm, it is likely an acid chloride.
-
¹H NMR: Examine the protons alpha to the carbonyl. If they are a doublet with a ²JHF of ~4-5 Hz, it is an acid fluoride. A singlet in this region is characteristic of an acid chloride.
-
³⁵Cl NMR: The absence of a sharp signal is consistent with an acid chloride.
Conclusion
NMR spectroscopy offers a suite of definitive and complementary methods for the unambiguous differentiation of acid fluorides and acid chlorides. The high sensitivity and characteristic couplings of ¹⁹F NMR make it the primary tool for identifying acid fluorides. In parallel, the distinct chemical shifts in ¹H and ¹³C NMR, along with the inherent challenges of observing ³⁵Cl signals for covalent chlorides, provide a robust and self-validating system for confirming the identity of the acyl halide . By leveraging the principles and experimental data outlined in this guide, researchers can confidently and accurately characterize these vital synthetic intermediates, ensuring the integrity and success of their chemical endeavors.
References
-
Gable, K. P. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
-
NMRCentral.com. (n.d.). (Cl) Chlorine NMR. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChem. (n.d.). Benzoyl chloride. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Benzoyl fluoride. National Center for Biotechnology Information. [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]
-
NMR Wiki. (n.d.). 35Cl NMR spectra. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Fluorobenzoyl Fluoride
Navigating the complexities of highly reactive chemical reagents is a cornerstone of innovative research. 2-Fluorobenzoyl fluoride, a valuable intermediate in pharmaceutical and agrochemical synthesis, demands a rigorous and informed approach to safety. This guide moves beyond mere compliance, offering a framework for understanding the inherent risks and implementing field-proven protocols to ensure the safety of laboratory personnel and the integrity of your research.
The Critical Imperative: Immediate First Aid & Exposure Response
Due to its corrosive nature and reactivity, immediate and correct action upon exposure is critical. Time is of the essence.
-
Skin Contact: This is a medical emergency. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing, shoes, and jewelry.[1][2] Do not delay. After flushing, seek immediate medical attention. It is crucial to inform medical personnel that the exposure involves a compound that can hydrolyze to form hydrofluoric acid (HF).
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of all eye and lid surfaces.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate and specialized medical attention.
-
Inhalation: Move the affected individual to fresh air at once.[4] If breathing is difficult or has stopped, trained personnel should administer artificial respiration. Seek immediate medical attention.[4] Symptoms may include coughing, shortness of breath, and a burning sensation in the respiratory tract.[2]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth thoroughly with water.[4] Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately for treatment advice.[3]
Hazard Analysis: The "Why" Behind the Precautions
2-Fluorobenzoyl fluoride is classified as a corrosive substance that causes severe skin burns and serious eye damage.[3][4][5] The primary driver of its hazardous nature is its reactivity as an acyl fluoride.
Causality of Hazard: Like other acyl halides, 2-fluorobenzoyl fluoride is sensitive to moisture.[1] It reacts readily with water—including ambient humidity or moisture on skin and mucous membranes—in an exothermic hydrolysis reaction. This reaction produces 2-fluorobenzoic acid and, critically, hydrofluoric acid (HF) .
FC₆H₄COF + H₂O → FC₆H₄COOH + HF (Hydrofluoric Acid)
HF is a highly corrosive and toxic acid that can cause deep, severe burns that may not be immediately painful. Therefore, all safety protocols must be designed to mitigate the risks associated with both the parent compound and its hydrolysis products.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach is essential for selecting appropriate PPE. The level of protection must correspond to the scale and nature of the procedure being performed. All operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
| Task / Scale | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (<10 g) | Chemical Fume Hood | Chemical splash goggles and a full-face shield.[2][5] | Heavy-duty nitrile or neoprene gloves. Double-gloving is recommended. | Flame-retardant lab coat, closed-toe shoes. | Not typically required if work is performed correctly within a fume hood. |
| Solution Preparation / Reaction (<50 g) | Chemical Fume Hood | Chemical splash goggles and a full-face shield.[2][5] | Chemical-resistant gloves (e.g., butyl rubber, Viton™). Regularly inspect for degradation. | Flame-retardant lab coat and a chemical-resistant apron. | An approved respirator (e.g., Type ABEK filter) should be available for non-routine or emergency situations.[5] |
| Large Scale (>50 g) / High-Energy Operations | Chemical Fume Hood | Chemical splash goggles and a full-face shield.[2][5] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, Viton™) with extended cuffs. | Chemical-resistant suit or coveralls over a flame-retardant lab coat. | Use of a supplied-air respirator or a self-contained breathing apparatus (SCBA) should be considered based on a formal risk assessment. |
| Spill Cleanup | Evacuate and ventilate area. | Chemical splash goggles and a full-face shield.[2][5] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, Viton™). | Full-body, chemical-resistant suit. | Self-contained breathing apparatus (SCBA) is mandatory for cleaning up significant spills. |
PPE Selection Workflow
The following decision-making workflow provides a logical pathway for ensuring adequate protection is used for any given task involving 2-Fluorobenzoyl fluoride.
Caption: PPE selection decision tree for 2-Fluorobenzoyl Fluoride.
Experimental Protocol: Preparation of a 1M Solution in Anhydrous Dichloromethane (DCM)
This protocol outlines the step-by-step procedure for a common laboratory task, integrating the necessary safety and PPE requirements.
Objective: To prepare 50 mL of a 1 M solution of 2-Fluorobenzoyl fluoride in DCM.
Materials:
-
2-Fluorobenzoyl fluoride (CAS 393-52-2)
-
Anhydrous Dichloromethane (DCM)
-
Dry, nitrogen-flushed 100 mL graduated cylinder
-
Dry, nitrogen-flushed 100 mL volumetric flask with stopper
-
Syringes and needles (oven-dried)
-
Septa
Procedure:
-
Preparation: Don all required PPE as specified for small-scale operations (flame-retardant lab coat, chemical splash goggles, face shield, double nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
-
Inert Atmosphere: Ensure the volumetric flask and graduated cylinder are under a positive pressure of an inert gas (Nitrogen or Argon) to prevent the ingress of atmospheric moisture.
-
Reagent Transfer: The density of 2-Fluorobenzoyl fluoride is approximately 1.328 g/mL.[5] To prepare 50 mL of a 1M solution, 0.05 moles are needed. (0.05 mol * 158.56 g/mol = 7.93 g).
-
Using a dry syringe, carefully and slowly draw up the required volume (7.93 g / 1.328 g/mL = 5.97 mL) of 2-Fluorobenzoyl fluoride. Perform this transfer deep within the fume hood.
-
Dilution: Inject the 2-Fluorobenzoyl fluoride into the dry, nitrogen-flushed volumetric flask.
-
Solvent Addition: Using the dry graduated cylinder, measure approximately 40 mL of anhydrous DCM and add it to the volumetric flask.
-
Final Volume: Carefully add anhydrous DCM to the 50 mL mark on the volumetric flask. Stopper the flask and invert several times to ensure homogeneity. The solution will warm slightly; this is expected.
-
Storage: Transfer the solution to a clean, dry, properly labeled storage bottle with a moisture-resistant cap. Store in a cool, dry, well-ventilated area away from incompatible materials.[3][6]
Spill and Disposal Plan
Spill Response:
-
Minor Spill (in fume hood): If a small spill occurs inside a fume hood, use an absorbent material that is not reactive with acyl halides (e.g., vermiculite or a specialized chemical absorbent). Do not use paper towels or other cellulosic materials.[1] Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.[1]
-
Major Spill: Evacuate the laboratory immediately. Alert personnel in adjacent areas and contact your institution's Environmental Health and Safety (EHS) office.[3] Isolate the area.[1] Only personnel with specialized training and appropriate PPE (including SCBA) should attempt to clean up a large spill.
Waste Disposal:
-
Chemical Waste: All excess 2-Fluorobenzoyl fluoride and solutions containing it must be disposed of as hazardous waste.[3] Do not pour down the drain.[3] Collect in a designated, sealed, and properly labeled corrosive waste container.
-
Contaminated Materials: All disposable items that have come into contact with 2-Fluorobenzoyl fluoride (gloves, absorbent pads, syringes, etc.) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to institutional protocols.[1]
-
Empty Containers: "Empty" containers may still contain hazardous residue. Triple rinse the container with a compatible anhydrous solvent (e.g., DCM). The rinsate must be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.[3]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize 2-Fluorobenzoyl fluoride to advance their scientific objectives.
References
-
Hazardous Substance Fact Sheet - Lead Fluoride . New Jersey Department of Health. [Link]
-
2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 . PubChem, National Institutes of Health. [Link]
-
Stability of acyl halides in various water media . ResearchGate. [Link]
-
Acyl fluoride synthesis by fluorination . Organic Chemistry Portal. [Link]
-
Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides . ACS Publications, Organic Letters. [Link]
-
Photo-induced defluorination acyl fluoride exchange as a fluorogenic photo-click reaction for photo-affinity labeling . National Center for Biotechnology Information, PMC. [Link]
-
Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Generated Acyl Fluorides . ACS Publications, Organic Letters. [Link]
Sources
- 1. 2-FLUOROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-Fluorobenzoyl Chloride | 393-52-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 邻氟苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
